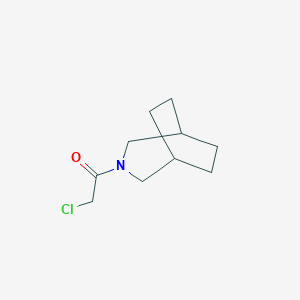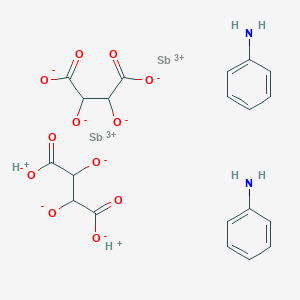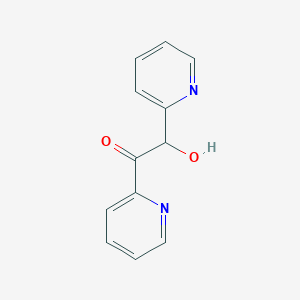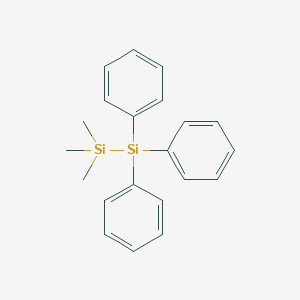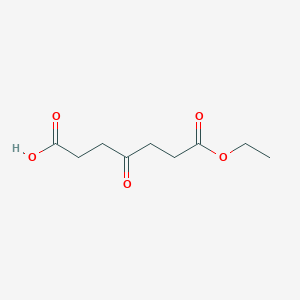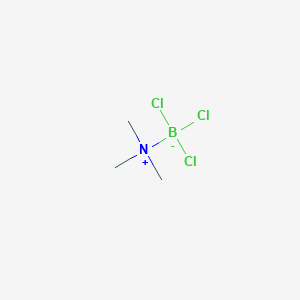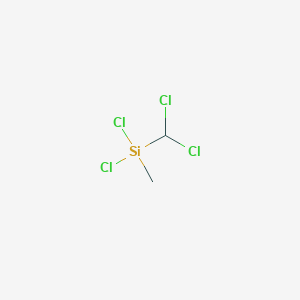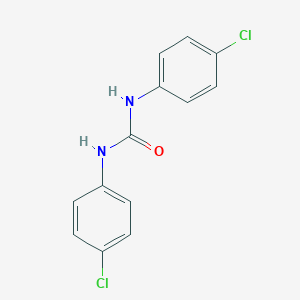
1,3-双(4-氯苯基)脲
描述
1,3-Bis(4-chlorophenyl)urea is a solid compound with a molecular formula of C13H10Cl2N2O and a molecular weight of 281.14 . It appears as a white to almost white powder or crystal .
Synthesis Analysis
The synthesis of diaryl ureas like 1,3-Bis(4-chlorophenyl)urea can be achieved through the condensation of an amine with an isocyanate, or the coupling of amines with phosgene or a phosgene equivalent . A safer substitute for phosgene is Bis(trichloromethyl) carbonate (BTC) or triphosgene . A method for the construction of symmetrical diaryl ureas by triphosgene in the presence of triethylamine has been explored .Molecular Structure Analysis
The molecular structure of 1,3-Bis(4-chlorophenyl)urea consists of 13 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
The synthesis of 1,3-Bis(4-chlorophenyl)urea involves the reaction of aniline with triphosgene to synthesise isocyanatobenzene in dichloromethane . The reactions proceed to completion in less than 1 hour at room temperature .Physical And Chemical Properties Analysis
1,3-Bis(4-chlorophenyl)urea has a density of 1.45 g/cm3, a boiling point of 318.3ºC at 760mmHg, and a melting point of 306 °C . It has a flash point of 146.3ºC .科学研究应用
Pesticide and Metabolite Reference Material
1,3-Bis(4-chlorophenyl)urea is used as a reference material in the testing of food and beverages for pesticide residues . It helps ensure the accuracy and reliability of the tests, which are crucial for maintaining food safety standards .
Synthesis of Diaryl Ureas
This compound plays a significant role in the synthesis of diaryl ureas . Diaryl ureas are synthesized from arylamine and triphosgene with triethylamine as a reducing agent for the intermediate, isocyanate . This method is efficient and produces the target products in good yields .
Agricultural Chemistry
The urea group, which is present in 1,3-Bis(4-chlorophenyl)urea, plays an important role in agricultural chemistry . Urea derivatives are used as intermediates and bifunctional organocatalysts .
Medicinal Chemistry
In medicinal chemistry, urea derivatives are used as antimalarial agents, cardiac-specific myosin activators, anaplastic lymphoma kinase inhibitors, tyrosine and Raf kinase inhibitors . They are also used as soluble epoxide hydrolase inhibitors for the treatment of diabetes, hypertension, stroke, and inflammatory diseases .
Supramolecular Chemistry
In supramolecular chemistry, the urea group is important for the formation of host-guest complexes . These complexes have applications in areas such as drug delivery and molecular recognition .
Organic Synthesis
1,3-Bis(4-chlorophenyl)urea is also used in organic synthesis as an intermediate . It can be used to construct more complex molecules, contributing to the development of new drugs and materials .
作用机制
While the specific mechanism of action for 1,3-Bis(4-chlorophenyl)urea is not mentioned in the search results, urea derivatives have been cited in various roles in medicinal chemistry, such as antimalarial agents, cardiac-specific myosin activators, anaplastic lymphoma kinase inhibitors, tyrosine and Raf kinase inhibitors, and soluble epoxide hydrolase inhibitors for the treatment of diabetes, hypertension, stroke, and inflammatory diseases .
安全和危害
属性
IUPAC Name |
1,3-bis(4-chlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQCSLYENQIUMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153436 | |
| Record name | 4,4'-Dichlorocarbanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-chlorophenyl)urea | |
CAS RN |
1219-99-4 | |
| Record name | 4,4'-Dichlorocarbanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001219994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1219-99-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Dichlorocarbanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(4-chlorophenyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DICHLOROCARBANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51U4X0KQ6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical methods are used to detect 1,3-Bis(4-chlorophenyl)urea in water samples?
A: The research article describes the use of solid-phase micro-extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (SPME-HPLC-MS/MS) for the detection and quantification of 1,3-Bis(4-chlorophenyl)urea in various water samples. [] This method was chosen for its sensitivity, speed, and environmentally friendly approach. The researchers optimized several parameters of the SPME-HPLC-MS/MS method, including extraction time, desorption time, and sample pH, to achieve high recovery rates and low detection limits for 1,3-Bis(4-chlorophenyl)urea and other related compounds.
Q2: What is the environmental relevance of 1,3-Bis(4-chlorophenyl)urea?
A: 1,3-Bis(4-chlorophenyl)urea is identified as a transformation product of Triclocarban, an antimicrobial agent found in various consumer products. [] The presence of 1,3-Bis(4-chlorophenyl)urea in water samples, including tap water, treated drinking water, and river water, highlights its potential as an environmental contaminant.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(Trifluoromethyl)phenyl]oxirane](/img/structure/B74297.png)
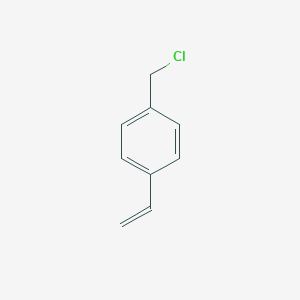
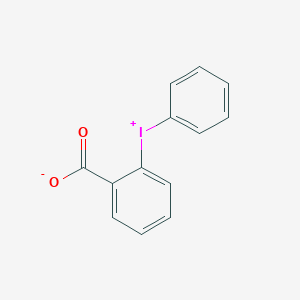
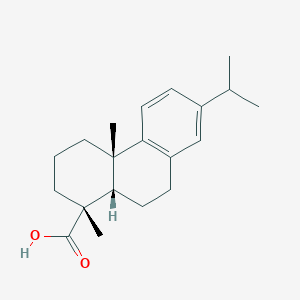
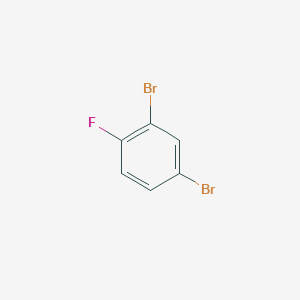
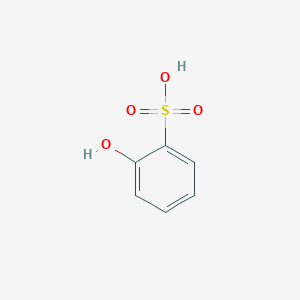
![3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-](/img/structure/B74306.png)
